molecular formula C5HBr2N3 B1473801 3,6-Dibromopyrazine-2-carbonitrile CAS No. 1351238-11-3

3,6-Dibromopyrazine-2-carbonitrile

Cat. No. B1473801
M. Wt: 262.89 g/mol
InChI Key: UOAUGAJRAONOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,6-Dibromopyrazine-2-carbonitrile” is a chemical compound that is used as a building block in heterocyclic chemistry . It is also known as "Favipiravir Impurity 29" .


Synthesis Analysis

The synthesis of “3,6-Dibromopyrazine-2-carbonitrile” involves a reaction with tert-butyl nitrite and copper (II) bromide in acetonitrile at 50°C . The reaction is stirred for 2 hours, then quenched with a 2N HCl solution, and the resulting precipitate is collected . The yield of this reaction is reported to be 53.5% .


Molecular Structure Analysis

The molecular formula of “3,6-Dibromopyrazine-2-carbonitrile” is C5HBr2N3 . Its molecular weight is 262.89 .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “3,6-Dibromopyrazine-2-carbonitrile” is a reaction with tert-butyl nitrite and copper (II) bromide . This reaction is carried out in acetonitrile at 50°C .


Physical And Chemical Properties Analysis

“3,6-Dibromopyrazine-2-carbonitrile” is a solid compound . It has a molecular weight of 262.89 . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives, which share a structural similarity with 3,6-Dibromopyrazine-2-carbonitrile, have been investigated for their effectiveness as corrosion inhibitors. A study demonstrated their utility in inhibiting mild steel corrosion in HCl solution. These inhibitors show increased efficiency with higher concentrations and exhibit mixed-type inhibition properties (Yadav, Gope, Kumari, & Yadav, 2016).

Synthesis of Pyrazine Derivatives

Research on the synthesis of 3-alkoxypyrazine-2-carbonitriles from pyrazine-2,3-dicarbonitriles provides insights into the chemical reactions and potential applications of similar compounds like 3,6-Dibromopyrazine-2-carbonitrile. This synthesis involves direct substitution with alcohols and yields a variety of derivatives under different conditions (Kojima, Nagasaki, & Ohtsuka, 1980).

Antibacterial Activity of Pyrimidine Derivatives

Pyrimidine derivatives synthesized from compounds structurally related to 3,6-Dibromopyrazine-2-carbonitrile have been evaluated for their antibacterial activity. These derivatives, prepared through a one-pot, three-component reaction, show potential in the development of new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Advanced Synthesis Techniques

Innovative synthesis techniques using precursors related to 3,6-Dibromopyrazine-2-carbonitrile have been developed. For instance, the use of sodium ascorbate as a catalyst for synthesizing 5-aminopyrazole-4-carbonitriles demonstrates environmentally friendly and efficient methods for producing complex pyrazole derivatives (Kiyani & Bamdad, 2018).

Photopolymerization in 3D Printing

Derivatives of 2-amino-4,6-diphenylpyridine-3-carbonitrile, similar to 3,6-Dibromopyrazine-2-carbonitrile, have been studied as part of a bimolecular photoinitiating system for vat photopolymerization in 3D printing. These studies show the potential of such derivatives in advanced manufacturing techniques, particularly in processes stimulated by UV or visible light irradiation (Fiedor, Pilch, Szymaszek, Chachaj-Brekiesz, Galek, & Ortyl, 2020).

Safety And Hazards

“3,6-Dibromopyrazine-2-carbonitrile” is intended for research and development use only . It is not intended for medicinal, household, or other uses . It should be kept out of reach of children .

Future Directions

“3,6-Dibromopyrazine-2-carbonitrile” is a promising compound for future research due to its role as a building block in heterocyclic chemistry . It could contribute to the synthesis of various other compounds and could have potential applications in various fields of research .

properties

IUPAC Name

3,6-dibromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAUGAJRAONOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743849
Record name 3,6-Dibromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromopyrazine-2-carbonitrile

CAS RN

1351238-11-3
Record name 3,6-Dibromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Mercado - 2018 - search.proquest.com
In this thesis, I investigate nanoporous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for various gas adsorption applications using a …
Number of citations: 2 search.proquest.com

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